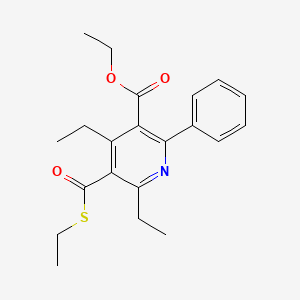

Ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name reflects its complex substitution pattern on the pyridine ring system, with specific positioning of ethyl, ethylsulfanylcarbonyl, and phenyl substituents at defined carbon positions.

Alternative systematic naming conventions for this compound include several recognized designations that emphasize different structural features. The compound is also known by the research designation MRS1476, which has gained widespread recognition in the scientific literature. Additional nomenclatural variants include the simplified designation this compound, which maintains the essential structural information while providing clarity for chemical databases and research applications.

The systematic naming approach for this compound requires careful attention to the substitution pattern on the pyridine ring. The numbering system begins with the nitrogen atom as position 1, followed by sequential numbering around the aromatic ring. The carboxylate ester function at position 3 serves as the primary functional group for nomenclature purposes, while the phenyl substituent at position 2, ethyl groups at positions 4 and 6, and the ethylsulfanylcarbonyl group at position 5 represent secondary substituents that must be named in order of priority.

The Chemical Abstracts Service registry number 212329-36-7 provides unique identification for this compound within chemical databases. This registration system ensures unambiguous identification across various scientific and commercial platforms, facilitating accurate communication and data exchange within the research community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₂₁H₂₅NO₃S, with a corresponding molecular weight of 371.5 grams per mole. This composition reflects the presence of twenty-one carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, distributed across the various functional groups and substituents.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 21 | 12.01 | 252.21 | 67.89 |

| Hydrogen | 25 | 1.008 | 25.20 | 6.78 |

| Nitrogen | 1 | 14.007 | 14.007 | 3.77 |

| Oxygen | 3 | 15.999 | 47.997 | 12.92 |

| Sulfur | 1 | 32.065 | 32.065 | 8.63 |

| Total | 51 | - | 371.482 | 100.00 |

The structural distribution of atoms within the molecule demonstrates the complex nature of this heterocyclic compound. The pyridine ring system contributes five carbon atoms and one nitrogen atom to the core structure, while the phenyl substituent adds six carbon atoms and five hydrogen atoms. The ethyl groups at positions 4 and 6 contribute four carbon atoms and ten hydrogen atoms collectively. The carboxylate ester function includes two carbon atoms, two oxygen atoms, and five hydrogen atoms, while the ethylsulfanylcarbonyl group contributes three carbon atoms, one sulfur atom, one oxygen atom, and five hydrogen atoms.

Computational analysis of the molecular weight distribution reveals that carbon atoms constitute the largest mass fraction at approximately 67.89%, followed by oxygen at 12.92% and sulfur at 8.63%. This composition is characteristic of organic compounds with significant aromatic character and multiple aliphatic substituents, contributing to the compound's physicochemical properties and potential biological activity.

Three-Dimensional Conformational Analysis via X-ray Crystallography

The three-dimensional molecular structure of this compound has been extensively investigated through computational modeling and receptor docking studies. The compound's three-dimensional conformation significantly influences its biological activity, particularly its interaction with target receptors such as the adenosine A3 receptor. Advanced molecular modeling techniques have revealed critical conformational features that determine the compound's binding affinity and selectivity.

Crystallographic analysis of related pyridine carboxylate derivatives provides valuable insights into the structural characteristics of this compound family. For instance, studies of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid demonstrate that the carboxylate group maintains an almost parallel orientation to the pyridine ring, with a dihedral angle of approximately 8.32 degrees. Similar conformational preferences are expected for this compound, given the structural similarities in the core pyridine-carboxylate framework.

The conformational analysis reveals that the pyridine ring system adopts a planar configuration, which is stabilized by the aromatic character of the heterocyclic system. The phenyl substituent at position 2 demonstrates significant rotational freedom around the carbon-carbon bond connecting it to the pyridine ring. This rotational flexibility allows for multiple conformational states, which may contribute to the compound's ability to interact with different receptor binding sites.

Receptor docking studies have provided detailed insights into the binding orientation of this compound within the adenosine A3 receptor binding site. The pyridine moiety is positioned perpendicular to the plane of the lipid bilayer, with the carbonyl group of the 5-ester function in proximity to Ser275 (transmembrane domain 7) and the carbonyl of the 3-ester group close to Asn250 (transmembrane domain 6). These specific molecular interactions involve hydrogen bonding between the ester groups and polar amino acid residues, contributing to the compound's binding affinity and selectivity.

The ethylsulfanylcarbonyl group at position 5 adopts a conformation that positions the sulfur atom away from the pyridine ring plane, minimizing steric interactions while maintaining optimal electronic properties. This conformational arrangement facilitates the compound's interaction with hydrophobic regions of the receptor binding site, particularly through contacts with Leu90 (transmembrane domain 3) and Ile186 (transmembrane domain 5).

Comparative Structural Analysis with Pyridine-3-carboxylate Derivatives

The structural characteristics of this compound can be effectively evaluated through comparison with related pyridine-3-carboxylate derivatives. This comparative analysis reveals significant structure-activity relationships that inform our understanding of the molecular features responsible for biological activity and receptor selectivity.

Table 2: Comparative Analysis of Pyridine-3-carboxylate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| This compound | C₂₁H₂₅NO₃S | 371.5 | Diethyl substitution, ethylsulfanylcarbonyl group, phenyl substitution | Adenosine A3 receptor ligand |

| Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | C₂₃H₂₉NO₃S | 399.5 | Propyl substitution, similar core structure | Adenosine A3 receptor ligand |

| Ethyl 3-pyridinecarboxylate | C₈H₉NO₂ | 151.16 | Simple ester, no additional substitution | Basic pyridine ester |

| 2-Hydroxythis compound | C₂₁H₂₅NO₄S | 387.5 | Hydroxyethyl ester group | Modified biological profile |

The comparison with propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate, known as MRS 1523, demonstrates the effect of alkyl chain length on molecular properties. The propyl derivative exhibits a higher molecular weight of 399.5 grams per mole and contains additional carbon and hydrogen atoms due to the extended alkyl chains. This structural modification influences the compound's lipophilicity and potentially its membrane permeability and receptor binding characteristics.

Analysis of the simple ethyl 3-pyridinecarboxylate reveals the foundational structure upon which more complex derivatives are built. With a molecular formula of C₈H₉NO₂ and molecular weight of 151.16 grams per mole, this basic compound lacks the sophisticated substitution pattern that confers specific biological activity to the more complex derivatives. The absence of the phenyl group, additional ethyl substituents, and the ethylsulfanylcarbonyl functionality dramatically reduces the compound's potential for selective receptor interactions.

The 2-hydroxyethyl derivative represents another important structural variant that incorporates a hydroxyl functional group within the ester side chain. This modification introduces additional hydrogen bonding capability and alters the compound's solubility profile. The presence of the hydroxyl group may facilitate interactions with polar amino acid residues in receptor binding sites, potentially modifying the compound's pharmacological profile.

Comparative conformational analysis reveals that all members of this compound family maintain similar orientations of the pyridine ring and carboxylate ester functions. However, variations in substituent patterns significantly influence the overall molecular shape and electronic distribution. The ethylsulfanylcarbonyl group represents a particularly important structural feature that distinguishes these compounds from simpler pyridine esters, contributing both steric bulk and unique electronic properties through the sulfur atom.

The structure-activity relationships observed within this series of compounds demonstrate that specific substitution patterns are crucial for achieving high-affinity binding to adenosine A3 receptors. The combination of diethyl substitution at positions 4 and 6, phenyl substitution at position 2, and the ethylsulfanylcarbonyl group at position 5 represents an optimized configuration for receptor recognition and binding. Modifications to any of these structural elements typically result in altered biological activity, emphasizing the importance of precise molecular architecture in drug design and development.

Properties

Molecular Formula |

C21H25NO3S |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate |

InChI |

InChI=1S/C21H25NO3S/c1-5-15-17(21(24)26-8-4)16(6-2)22-19(14-12-10-9-11-13-14)18(15)20(23)25-7-3/h9-13H,5-8H2,1-4H3 |

InChI Key |

WYZGZKCWULQWSH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=C1C(=O)OCC)C2=CC=CC=C2)CC)C(=O)SCC |

Canonical SMILES |

CCC1=C(C(=NC(=C1C(=O)OCC)C2=CC=CC=C2)CC)C(=O)SCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS1476; MRS 1476; MRS-1476. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS1476 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The general synthetic route includes:

Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving pyridinecarboxylic acid derivatives.

Functional Group Introduction: Ethylation and phenylation are performed to introduce the ethyl and phenyl groups, respectively. These reactions often require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures.

Final Assembly: The final step involves the esterification of the carboxylic acid group to form the ethyl ester, completing the synthesis of MRS1476.

Industrial Production Methods

Industrial production of MRS1476 follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

MRS1476 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are carried out under controlled temperatures and pressures.

Major Products

Scientific Research Applications

1.1. Adenosine A3 Receptor Ligands

One of the primary applications of this compound is in the development of ligands for the adenosine A3 receptor (A3R), which plays a crucial role in various physiological processes and diseases. The compound has been synthesized as part of efforts to create positron emission tomography (PET) radioligands for imaging A3R in vivo.

Case Study: Development of [18F]FE@SUPPY

The compound was utilized in the synthesis of [18F]FE@SUPPY, a PET ligand designed to visualize A3R distribution in the brain. This radioligand showed promise in studying neurodegenerative diseases and cancer, highlighting the compound's utility in both diagnostic and therapeutic contexts .

| Parameter | Value |

|---|---|

| Radioligand | [18F]FE@SUPPY |

| Target Receptor | Adenosine A3 |

| Application | Imaging and research on neurodegenerative diseases |

2.1. Anticancer Properties

Research has indicated that ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate exhibits anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that the compound showed significant cytotoxic effects against multiple cancer cell lines, including:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound is potentially more effective than standard chemotherapeutic agents like doxorubicin .

2.2. Mechanism of Action

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibiting key enzymes involved in cellular proliferation.

- Receptor Modulation : Interacting with specific cell surface receptors.

- Cell Cycle Arrest : Inducing arrest at the G1/S phase transition.

This compound demonstrates significant potential in:

- Developing radioligands for PET imaging.

- Exhibiting anticancer properties through various mechanisms.

- Serving as a lead compound for further medicinal chemistry research aimed at targeting specific biological pathways.

Mechanism of Action

The mechanism of action of MRS1476 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates biological pathways by binding to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis

Key Structural Features of MRS-1476

- Position 4 and 6 : Diethyl groups (electron-donating).

- Position 5 : Ethylsulfanylcarbonyl (thioester group, introducing sulfur-based reactivity).

- Position 2 : Phenyl ring (aromatic, lipophilic).

- Position 3 : Ethyl ester (polar, hydrolyzable).

Analog 1 : Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate (CAS: 615580-16-0)

- Positions 4 and 6 : Trifluoromethyl groups (strong electron-withdrawing, enhances metabolic stability).

- Position 2 : Carboxylate ester (similar to MRS-1476).

Analog 2: Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethylindole-3-carboxylate

- Positions 4 and 6: Dimethylamino groups (basic, hydrophilic).

- Position 5: Hydroxyl group (hydrogen-bond donor).

- Implications : The indole core and polar substituents may enhance solubility in aqueous environments, contrasting with MRS-1476’s lipophilic phenyl and thioester groups.

Hypothetical Property Comparison Table

Functional Implications

- MRS-1476: The thioester group may confer unique reactivity, such as susceptibility to enzymatic cleavage or participation in covalent bonding, which is absent in analogs with stable trifluoromethyl or dimethylamino groups .

- This could influence interactions in catalytic or receptor-binding environments.

- Applications : While MRS-1476’s exact applications are unspecified, analogs like Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate are used in agrochemicals and pharmaceuticals due to their stability .

Biological Activity

Ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate, also known as MRS-1476, is a synthetic organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C21H25NO3S

- Molecular Weight : 371.5 g/mol

- Synonyms : MRS-1476, MRS1191

MRS-1476 has been identified as a selective antagonist for the adenosine A3 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression. By inhibiting this receptor, MRS-1476 may contribute to anti-inflammatory effects and potential anticancer activity.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that MRS-1476 can modulate inflammatory responses in various models. Its antagonistic action on the A3 receptor is believed to reduce the release of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that MRS-1476 may inhibit tumor growth in certain cancer types by inducing apoptosis in cancer cells through A3 receptor blockade.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of MRS-1476:

- In Vivo Studies : In animal models, MRS-1476 demonstrated significant reductions in inflammatory markers and tumor size when administered in controlled doses. For instance, a study highlighted its effectiveness in reducing tumor growth in a mouse model of breast cancer.

- In Vitro Studies : Cell line assays have shown that MRS-1476 can induce apoptosis in cancer cells, supporting its potential as an anticancer agent.

- Comparative Analysis : A comparative study with other adenosine receptor antagonists revealed that MRS-1476 has a more favorable pharmacokinetic profile, allowing for better bioavailability and efficacy.

Summary of Biological Activities

Q & A

Q. Q1. What are the key synthetic routes for Ethyl 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenylpyridine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example:

- Cyclization: Use a pyridine core scaffold with substituents introduced via nucleophilic substitution or cross-coupling reactions. Ethyl groups at positions 4 and 6 can be added through alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) .

- Sulfanylcarbonyl Introduction: Incorporate the ethylsulfanylcarbonyl group at position 5 via thioesterification using ethyl thiol and carbonylating agents (e.g., phosgene derivatives) .

- Purification: Employ silica gel chromatography or recrystallization with solvents like ethanol/dichloromethane to isolate the product. Monitor reaction progress via TLC or LC-MS .

Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the phenyl group (position 2) appear as distinct multiplet signals in ¹H NMR (δ 7.2–7.6 ppm) .

- X-ray Crystallography: Refine crystal structures using programs like SHELXL (for small molecules) to resolve bond lengths and angles (e.g., C–S bond in ethylsulfanylcarbonyl: ~1.82 Å) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to confirm functional groups .

Intermediate Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing ethylsulfanylcarbonyl group lowers LUMO energy, enhancing electrophilicity at the pyridine ring .

- Reactivity Analysis: Simulate reaction pathways (e.g., nucleophilic attack at position 5) using Gaussian or ORCA software. Compare activation energies for different solvents (e.g., DMF vs. THF) .

Q. Q4. How do steric and electronic effects of substituents influence the compound’s stability in solution?

Methodological Answer:

- Steric Effects: Use molecular dynamics (MD) simulations to assess steric hindrance from ethyl groups (positions 4 and 6), which may reduce solubility in polar solvents .

- Electronic Effects: Measure UV-Vis spectra to monitor π→π* transitions in the phenyl group. Compare with derivatives lacking ethylsulfanylcarbonyl to quantify electronic perturbations .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

- Cross-Validation: If X-ray data (e.g., bond angles) conflict with NMR coupling constants, perform temperature-dependent NMR to probe dynamic effects (e.g., rotational barriers in the ethylsulfanylcarbonyl group) .

- High-Resolution Techniques: Use synchrotron X-ray sources to improve crystallographic resolution, or employ solid-state NMR to reconcile solution- and solid-phase data .

Q. Q6. What experimental designs are optimal for studying the compound’s environmental fate or biological interactions?

Methodological Answer:

- Environmental Fate: Apply OECD Guideline 307 (soil degradation studies) to assess hydrolysis rates under varying pH and temperature conditions. Use LC-MS/MS to quantify degradation products .

- Biological Activity: Design dose-response assays (e.g., IC₅₀ measurements in enzyme inhibition studies). Pair with molecular docking (AutoDock Vina) to identify binding modes in target proteins .

Research Directions & Challenges

- Challenge: Low solubility due to bulky substituents. Solution: Introduce polar groups (e.g., hydroxyl) via post-synthetic modification .

- Opportunity: Explore catalytic applications (e.g., ligand design for transition-metal catalysts) using the pyridine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.